molecular formula C19H14Cl2N2S B5025385 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5025385
M. Wt: 373.3 g/mol
InChI Key: JWSJAFRPNCQMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTH belongs to the class of pyrazole compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CPTH involves its inhibition of HDACs, which leads to an increase in histone acetylation. This, in turn, leads to changes in gene expression that can result in cell cycle arrest and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its biological effects.
Biochemical and Physiological Effects
CPTH has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of HDACs, CPTH has been found to inhibit the activity of several other enzymes, including DNA methyltransferases and protein kinases. CPTH has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTH in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the role of HDACs in various biological processes and diseases. However, one limitation of using CPTH is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CPTH. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential role in epigenetic regulation and the treatment of epigenetic disorders. Further research is also needed to fully understand the mechanism of action of CPTH and its potential side effects.

Synthesis Methods

CPTH can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure CPTH.

Scientific Research Applications

CPTH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in epigenetic regulation. CPTH has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSJAFRPNCQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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